molecular formula C10H14N2O6S B14690133 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione CAS No. 23537-54-4

6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14690133
CAS No.: 23537-54-4
M. Wt: 290.30 g/mol
InChI Key: GURFOMRQWBRJDP-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of the methylsulfanyl group adds unique chemical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) under reflux conditions in butanol (BuOH). This reaction leads to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the pyrimidine ring.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

23537-54-4

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6S/c1-19-5-2-6(14)12(10(17)11-5)9-8(16)7(15)4(3-13)18-9/h2,4,7-9,13,15-16H,3H2,1H3,(H,11,17)

InChI Key

GURFOMRQWBRJDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)N(C(=O)N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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